2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid is an organic compound with the molecular formula C14H15N3O4S and a molecular weight of 321.36 g/mol . It is known for its black moist crystalline appearance and is soluble in alkali . This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline, followed by coupling with benzenesulfonic acid under controlled conditions . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield, ensuring the compound meets specific standards for its intended applications.
Chemical Reactions Analysis
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds to 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid include:
4-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid sodium salt: This compound has similar properties but differs in its sodium salt form.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Properties
CAS No. |
59487-17-1 |
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Molecular Formula |
C14H15N3O4S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9-7-10(15)13(21-2)8-12(9)17-16-11-5-3-4-6-14(11)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |
InChI Key |
WGQUZZJHFLIMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2S(=O)(=O)O)OC)N |
Origin of Product |
United States |
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